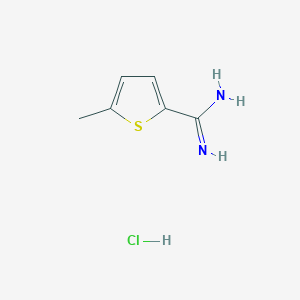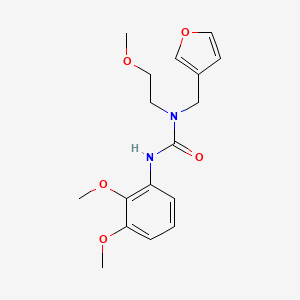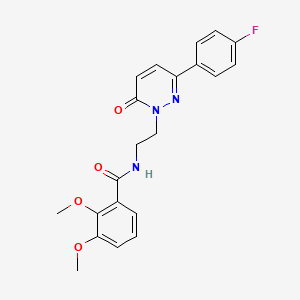
(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a xanthene ring, and a thiazole ring . These functional groups are common in many pharmaceuticals and could suggest potential biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring, for example, is a six-membered ring with two nitrogen atoms . The xanthene ring is a tricyclic system consisting of two benzene rings fused to a central oxygen-containing ring . The thiazole ring is a five-membered ring containing one sulfur atom and one nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of multiple nitrogen, oxygen, and sulfur atoms could make the compound polar, affecting its solubility in different solvents .Scientific Research Applications
Synthesis and Pharmacological Applications
Synthesis and Biological Activity : A study highlighted the synthesis of a series of derivatives similar to the compound , where the compounds were synthesized by reacting 2-substituted-4-methylthiazole-5-carboxylic acid with N-substituted benzyl piperazine. These compounds exhibited moderate to good antimicrobial activity (Mhaske et al., 2014).
Antidepressant and Anxiolytic Properties : Research has shown that certain xanthone derivatives with piperazine moiety demonstrate antidepressant and anxiolytic-like activities. One study found that a specific compound, HBK-5, showed significant activity in this regard without causing cognitive and motor deficits at relevant doses, suggesting potential therapeutic applications (Pytka et al., 2016).
Pharmacological Properties and Receptor Affinity : Another set of new xanthone derivatives with piperazine moiety was synthesized and evaluated for their affinity towards various receptors including α₁ and β₁ adrenergic and several serotoninergic receptors. One particular derivative showed high affinity for the serotoninergic 5-HT₁A receptors and demonstrated anticonvulsant activity (Waszkielewicz et al., 2013).
Antimicrobial and Antituberculosis Activity
Antimycobacterial Activity : Some derivatives of 2-xanthone were synthesized and evaluated for their antimycobacterial activity against M. tuberculosis. The study found that certain compounds exhibited a high percentage of inhibition of M. tuberculosis growth, highlighting their potential as antimycobacterial agents (Szkaradek et al., 2008).
Anticancer and Antituberculosis Studies : A series of new derivates were synthesized and evaluated for their anticancer and antituberculosis activities. Some compounds showed significant activity against both tuberculosis and cancer, indicating their potential dual therapeutic utility (Mallikarjuna et al., 2014).
Corrosion Inhibition
Corrosion Inhibition of Mild Steel : Research has focused on the use of organic inhibitors to protect mild steel against corrosion in acidic media. Certain synthesized compounds showed appreciable corrosion inhibition properties, indicating their potential in protecting metal surfaces (Singaravelu et al., 2022; Singaravelu & Bhadusha, 2022).
Mechanism of Action
Mode of action
Thiazole derivatives have been reported to interact with various biological targets, leading to changes in cellular processes .
Biochemical pathways
Without specific information on the compound, it’s challenging to accurately summarize the affected biochemical pathways of “(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone hydrochloride”. Thiazole derivatives have been reported to affect a variety of biochemical pathways depending on their specific targets .
Result of action
Thiazole derivatives have been reported to have a variety of effects at the molecular and cellular level, depending on their specific targets .
properties
IUPAC Name |
[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(9H-xanthen-9-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S.ClH/c1-16-15-29-21(24-16)14-25-10-12-26(13-11-25)23(27)22-17-6-2-4-8-19(17)28-20-9-5-3-7-18(20)22;/h2-9,15,22H,10-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQGOTQUWKANCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2639911.png)
![ethyl 4-[3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate](/img/structure/B2639912.png)
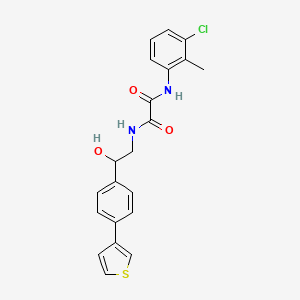
![N-Methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine](/img/structure/B2639919.png)
![4-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2639920.png)

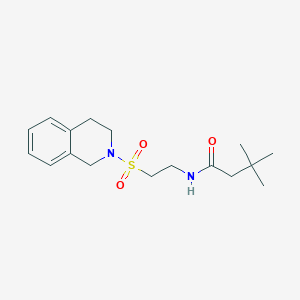

![Methyl 5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2639925.png)
![6-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2639927.png)

